Welcome to the BenchChem Online Store!
molecular formula C13H10Br2O B3223612 1,3-Dibromo-2-(phenylmethoxy)benzene CAS No. 122110-76-3

1,3-Dibromo-2-(phenylmethoxy)benzene

Cat. No. B3223612
M. Wt: 342.02 g/mol
InChI Key: FYTQDADUVFGKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08299202B2

Procedure details

2,6-Dibromophenol (29.30 g, 116 mmol) and benzyl bromide (33.14 g, 194 mmol) were dissolved in 2-butanone (300 mL). Potassium carbonate (29.47 g, 213 mmol) was added, and the mixture was stirred for 1.5 hr at reflux temperature. The reaction mixture was cooled to room temperature, filtered, and evaporated to dryness. The remaining viscous oil was subjected to silicagel column chromatography, flushing with n-pentane to remove benzyl bromide, then DCM/n-pentane=1:1 to elute the product, yielding the product as a white crystalline solid (39.32 g, 99%). 1H-NMR (CDCl3): δ=7.61 (dd, 2H), 7.54 (d, 2H), 7.41 (m, 3H), 6.90 (t, 1H), 5.04, (s, 2H) ppm.
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
33.14 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
29.47 g
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C:3]=1[OH:9].[CH2:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH2:10]([O:9][C:3]1[C:2]([Br:1])=[CH:7][CH:6]=[CH:5][C:4]=1[Br:8])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
29.3 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)O
Name
Quantity
33.14 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
300 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
29.47 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
flushing with n-pentane
CUSTOM
Type
CUSTOM
Details
to remove benzyl bromide
WASH
Type
WASH
Details
DCM/n-pentane=1:1 to elute the product

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1Br)Br
Measurements
Type Value Analysis
AMOUNT: MASS 39.32 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.